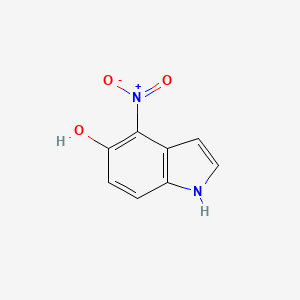

4-nitro-1H-indol-5-ol

Übersicht

Beschreibung

4-Nitro-1H-indol-5-ol is a chemical compound with the molecular formula C8H6N2O3 . It is a derivative of indole, a heterocyclic aromatic organic compound. Indoles are prevalent in many natural products and drugs, and they play a significant role in cell biology .

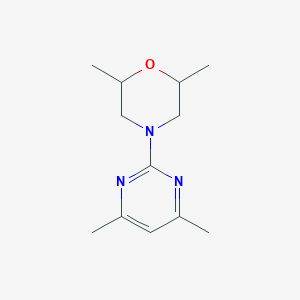

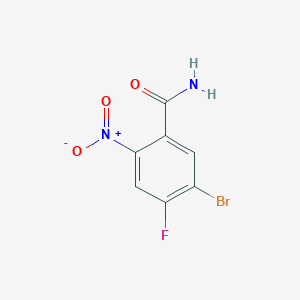

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring substituted with a nitro group at the 4-position and a hydroxyl group at the 5-position . The molecular weight of this compound is 178.14 .Chemical Reactions Analysis

Indole derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions, oxidative reactions, and reduction reactions .Wissenschaftliche Forschungsanwendungen

Electrophilic Nitrosation of Indoles

Nitrosation reactions involving indole compounds, such as 4-nitro-1H-indol-5-ol, are significant in aromatic electrophilic substitution chemistry. These reactions often involve reagents like nitrous anhydride, nitrosyl chloride, and the nitrous acidium ion, leading to products like 3-nitroso derivatives through a pathway characteristic of aromatic electrophilic substitution (Challis & Lawson, 1973).

Synthetic Applications in Material Science:

- Corrosion Inhibition: 5-Nitro isatin derivatives, structurally related to this compound, have been synthesized and studied as corrosion inhibitors for carbon steel in seawater. Quantum mechanical calculations and experimental studies suggest these compounds' effectiveness in protecting carbon steel from corrosion (Ahmed, 2018).

Bioorganic and Medicinal Chemistry

Antimicrobial and Antiproliferative Activities:

- Heterocyclic Derivatives: Heterocycles derived from nitroindole carbohydrazides, structurally related to this compound, have been synthesized and evaluated for antimicrobial, anti-inflammatory, and antiproliferative activities. These compounds have shown promise in these biological activities, highlighting the potential of nitroindole derivatives in therapeutic applications (Narayana et al., 2009).

Antiviral Applications:

- Hydrazonoindolinone Derivatives: Derivatives of 5-nitro-1H-indole-2,3-dione, structurally akin to this compound, have been synthesized and assessed for primary antiviral activities against various pathogenic viruses, including the yellow fever virus and bovine viral diarrhea virus. Some compounds have demonstrated weak activity, indicating the potential of these derivatives in antiviral drug development (Terzioğlu et al., 2005).

Bioinorganic Chemistry:

- Metal Complexes with Biological Activity: Schiff bases derived from nitro-indoles, like this compound, have been used to synthesize palladium(II) and platinum(II) complexes. These complexes have been characterized and evaluated for their fungicidal and bactericidal properties, showing significant biological activity and suggesting potential applications in medicinal chemistry (Sharma et al., 2009).

Wirkmechanismus

Indole derivatives are a significant class of compounds in natural products and drugs . They play a crucial role in cell biology and have been found in many important synthetic drug molecules . These compounds bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .

Target of Action

The primary targets of indole derivatives can vary widely depending on the specific compound and its structure. They can interact with a range of biological targets, including various enzymes, receptors, and proteins .

Mode of Action

The mode of action of indole derivatives involves their interaction with these targets, leading to changes in cellular processes. The specific interactions and changes again depend on the particular compound .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of indole derivatives’ action can include changes in cell signaling, gene expression, and metabolic processes, among others .

Action Environment

Environmental factors can influence the action, efficacy, and stability of indole derivatives. These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment .

Eigenschaften

IUPAC Name |

4-nitro-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-2-1-6-5(3-4-9-6)8(7)10(12)13/h1-4,9,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETYFVFLZKTNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

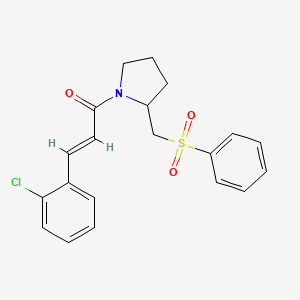

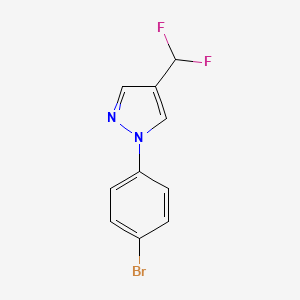

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(E)-2-phenylethenyl]benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2628823.png)

![N-(furan-2-ylmethyl)-3,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2628830.png)

![1-[2-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2628833.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2628835.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)

![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)